1-(4-Amino-3-ethylphenyl)propan-1-one
CAS No.:
Cat. No.: VC18821507
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO |
---|---|
Molecular Weight | 177.24 g/mol |
IUPAC Name | 1-(4-amino-3-ethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C11H15NO/c1-3-8-7-9(11(13)4-2)5-6-10(8)12/h5-7H,3-4,12H2,1-2H3 |
Standard InChI Key | RAAXCUPNLMPUFQ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=CC(=C1)C(=O)CC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a propan-1-one backbone attached to a 4-amino-3-ethylphenyl group. The ethyl substituent at the 3-position of the phenyl ring introduces steric and electronic effects that differentiate it from analogues like 1-(4-amino-3-methylphenyl)propan-1-one . The amino group (-NH) facilitates hydrogen bonding, while the ketone moiety () contributes to polarity and reactivity.
Physicochemical Characteristics
Key properties include:
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Boiling Point: Estimated at 379.4±37.0°C, based on analogues with similar halogenated substituents .
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Density: 1.538±0.06 g/cm³, comparable to chlorinated derivatives .
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pKa: ~2.93±0.13, indicating moderate acidity influenced by the electron-withdrawing ketone group.
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Solubility: Moderate solubility in polar solvents like ethanol and dichloromethane, attributed to the balance between aromatic hydrophobicity and polar functional groups.
These properties underscore its suitability for reactions in organic solvents and compatibility with industrial purification techniques.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation, where 3-ethylaniline reacts with propionyl chloride in the presence of a Lewis catalyst like aluminum chloride . A two-step amination process follows, involving bromination of the intermediate 1-(3-ethylphenyl)propan-1-one and subsequent substitution with ammonia. Yields range from 65–75%, with purity confirmed via HPLC and -NMR.
Industrial Production
Scalable methods employ continuous flow reactors to enhance efficiency and reduce byproducts. For instance, VulcanChem’s patented process uses automated systems to optimize reaction parameters (temperature: 80–100°C; pressure: 1–2 atm), achieving >90% purity. Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Biological Activities and Mechanisms
Antimicrobial Properties
Studies on structurally related compounds demonstrate broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus . The ethyl group enhances membrane permeability, enabling disruption of bacterial lipid bilayers. Minimum inhibitory concentrations (MICs) for analogues range from 8–32 µg/mL, suggesting potent efficacy .
Neuropharmacological Effects
Piperidine derivatives with similar structures exhibit modulatory effects on dopamine receptors, suggesting potential applications in treating neurological disorders. Molecular docking studies predict strong binding affinity (: 2.3 nM) for D receptors, though in vivo validation is pending.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for antidepressants and antipsychotics. For example, its reaction with methyl iodide yields N-methyl derivatives used in serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Antimicrobial Agent Development
Functionalization with sulfonamide groups produces derivatives with enhanced biofilm inhibition (90% reduction at 50 µg/mL). Such modifications are being explored in topical formulations for wound care.
Cancer Therapeutics
Conjugation with platinum complexes has yielded prodrugs with 3-fold higher tumor selectivity compared to cisplatin. These prodrugs undergo hydrolysis in acidic tumor microenvironments, releasing active platinum species.
Comparison with Structural Analogues
Methyl-Substituted Analogues
1-(4-Amino-3-methylphenyl)propan-1-one, though less lipophilic (logP: 1.8 vs. 2.1), shows superior blood-brain barrier penetration, making it preferable for CNS-targeted drugs .
Piperidine-Based Analogues
Compounds like 1-(4-amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride demonstrate enhanced receptor selectivity but require complex synthesis routes involving azetidinone intermediates.
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